molecular formula C20H18N4O6 B11531767 ethyl (3E)-2-methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-4,5-dioxo-1-phenylprolinate

ethyl (3E)-2-methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-4,5-dioxo-1-phenylprolinate

Cat. No.: B11531767
M. Wt: 410.4 g/mol
InChI Key: LGYSZFDGUFNQHC-XLNRJJMWSA-N
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Description

ETHYL (3E)-2-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a nitrophenyl hydrazone moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (3E)-2-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE typically involves the condensation of ethyl 2-methyl-4,5-dioxo-1-phenylpyrrolidine-2-carboxylate with 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL (3E)-2-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted hydrazones.

Scientific Research Applications

ETHYL (3E)-2-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ETHYL (3E)-2-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The nitrophenyl hydrazone moiety can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, modulating their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL (3E)-2-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE is unique due to its specific substitution pattern and the presence of both nitrophenyl and hydrazone functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C20H18N4O6

Molecular Weight

410.4 g/mol

IUPAC Name

ethyl (3E)-2-methyl-3-[(4-nitrophenyl)hydrazinylidene]-4,5-dioxo-1-phenylpyrrolidine-2-carboxylate

InChI

InChI=1S/C20H18N4O6/c1-3-30-19(27)20(2)17(22-21-13-9-11-15(12-10-13)24(28)29)16(25)18(26)23(20)14-7-5-4-6-8-14/h4-12,21H,3H2,1-2H3/b22-17-

InChI Key

LGYSZFDGUFNQHC-XLNRJJMWSA-N

Isomeric SMILES

CCOC(=O)C1(/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/C(=O)C(=O)N1C3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)C1(C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=O)N1C3=CC=CC=C3)C

Origin of Product

United States

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